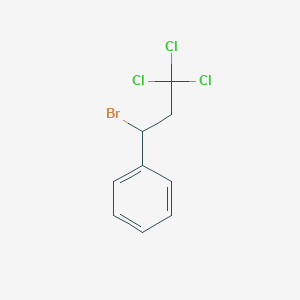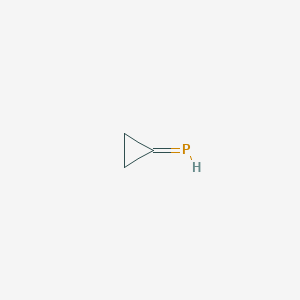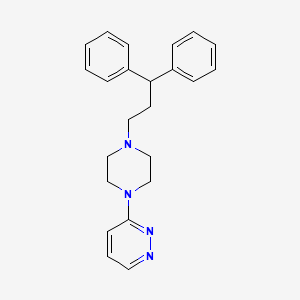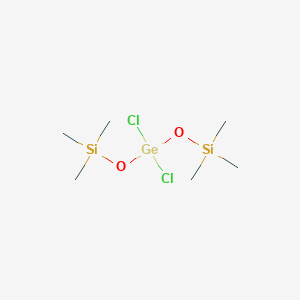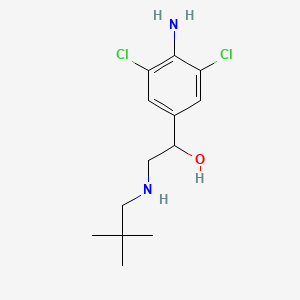
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes amino, dichloro, and benzenemethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dichlorobenzaldehyde with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and high yield. Industrial production may also involve additional steps to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-dichlorophenacylbromide: Another compound with similar functional groups but different reactivity and applications.
4-Amino-3,5-dichlorobenzonitrile: Shares the amino and dichloro groups but has a different overall structure and properties.
Uniqueness
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
38339-22-9 |
|---|---|
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(2,2-dimethylpropylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-13(2,3)7-17-6-11(18)8-4-9(14)12(16)10(15)5-8/h4-5,11,17-18H,6-7,16H2,1-3H3 |
Clave InChI |
BQAHCFXTJMGEQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


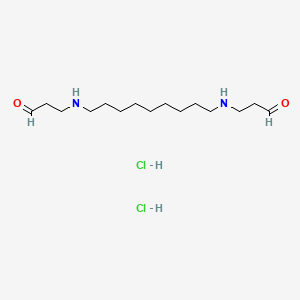

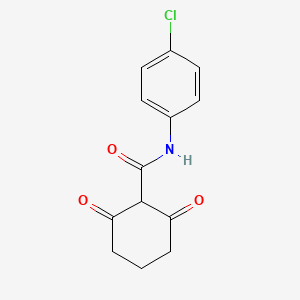
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)


